Critical Intermediate for Irreversible EGFR Inhibitors with Activity Against T790M Mutant
The target compound is the direct precursor for a series of N-(4-((3-chloro-2,4-difluorophenyl)amino)-7-methoxyquinazolin-6-yl)-2-fluoroacrylamide derivatives (compounds 3-23, 6, 24, 34, 45, 47, 50) [1]. These derivatives are explicitly designed as irreversible EGFR inhibitors. While the patent does not provide head-to-head IC50 data for the acetate itself, its downstream acrylamide products are benchmarked against gefitinib. For context, gefitinib exhibits an IC50 of 33 nM against wild-type EGFR [2], but is ineffective against the T790M mutant. The 2,4-difluoro scaffold is a known privileged structure in this patent family for overcoming this resistance, implying that procurement of this specific intermediate is a necessary step for accessing this inhibitor class.
| Evidence Dimension | Synthetic utility for accessing a specific inhibitor chemotype |
|---|---|
| Target Compound Data | Direct precursor to >6 distinct irreversible EGFR inhibitor series (patent examples) |
| Comparator Or Baseline | Gefitinib intermediate 4-((3-chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate (CAS 788136-89-0) |
| Quantified Difference | The 3-chloro-2,4-difluoro pattern is structurally distinct from the gefitinib 3-chloro-4-fluoro pattern. It is the sole precursor for 2-fluoroacrylamide inhibitors targeting resistance mutations. |
| Conditions | Synthetic pathway disclosed in US Patent 9,371,292 B2 |
Why This Matters
Procurement of this specific intermediate is mandatory for research programs aiming to synthesize and test the novel irreversible EGFR inhibitor series described in this intellectual property space.
- [1] Xia, G., Shen, J., Yu, Y., et al. Quinazoline derivative, preparation method therefor, intermediate, composition and application thereof. U.S. Patent 9,371,292 B2, 2016. View Source
- [2] Adooq Bioscience. Gefitinib impurity 2 Datasheet. Product Information. View Source
